1,6-bis(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
1,6-bis(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is an organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the condensation of 1,2-bis(4-methoxyphenyl)ethane-1,2-dione with hydrazine derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the indazole ring, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,6-bis(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
1,6-bis(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-bis(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,6-bis(4-methoxyphenyl)hexane: A structurally similar compound with different functional groups.
1,6-bis(4-nitrophenyl)hexane: Contains nitro groups instead of methoxy groups.
1,6-bis(4-methoxyphenyl)quinolin-2-one: Another compound with a quinoline core instead of an indazole core.
Uniqueness
1,6-bis(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its specific indazole core structure and the presence of methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20N2O3 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
1,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C21H20N2O3/c1-25-17-7-3-14(4-8-17)15-11-20-19(21(24)12-15)13-22-23(20)16-5-9-18(26-2)10-6-16/h3-10,13,15H,11-12H2,1-2H3 |
InChI Key |
JOAYRYZGWGNMRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C=NN3C4=CC=C(C=C4)OC)C(=O)C2 |
Origin of Product |
United States |
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